2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol
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Overview
Description
2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol is a fluorinated organic compound with the molecular formula C₄H₂F₆S₂. This compound is characterized by the presence of two thiol groups (-SH) and six fluorine atoms, making it highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol typically involves the fluorination of butene derivatives. One common method is the reaction of hexafluorobutene with hydrogen sulfide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the addition of thiol groups to the fluorinated butene.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen sulfide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of hexafluorobutane.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol involves its high reactivity due to the presence of thiol groups and fluorine atoms. The thiol groups can form strong bonds with metal ions and other electrophiles, while the fluorine atoms enhance the compound’s stability and reactivity. This dual functionality allows the compound to interact with various molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
2,3,3,4,4,4-Hexafluorobut-1-ene: Lacks the thiol groups, making it less reactive in certain applications.
1,1-Bis(ethylsulfanyl)-2,3,3,4,4,4-hexafluorobut-1-ene: Contains ethylsulfanyl groups instead of thiol groups, altering its reactivity and applications.
4-Chloro-1,1,2,3,3,4-hexafluorobut-1-ene: Contains a chlorine atom, which changes its chemical properties and reactivity.
Uniqueness
2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol is unique due to the presence of both thiol groups and multiple fluorine atoms, which confer high reactivity and stability. This combination makes it particularly valuable in specialized chemical reactions and applications .
Properties
CAS No. |
919515-73-4 |
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Molecular Formula |
C4H2F6S2 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
2,3,3,4,4,4-hexafluorobut-1-ene-1,1-dithiol |
InChI |
InChI=1S/C4H2F6S2/c5-1(2(11)12)3(6,7)4(8,9)10/h11-12H |
InChI Key |
AUQQHDWNRQTTQM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(S)S)(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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